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(5,5-Dimethyltetrahydrofuran-3-

yl)methanol

CAS No.: 22600-85-7

Cat. No.: B1315961

Get Quote

Executive Summary & Strategic Selection
Chiral tetrahydrofuran (THF) alcohols are the pharmacophore backbones of high-value

therapeutics, including the HIV protease inhibitor Darunavir (Prezista) and the acetogenin class

of potent antitumor agents. Their synthesis demands a balance between stereochemical

precision (dr/ee) and process scalability.

This guide moves beyond generic reviews to objectively compare three distinct synthetic

paradigms: Transition-Metal Catalyzed Cyclization, Asymmetric Hydrogenation, and

Biocatalytic Resolution.

Decision Matrix: Route Selection by Substrate
The following decision tree provides a logic-driven approach to selecting the optimal synthesis

route based on starting material availability and target structural complexity.
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Target: Chiral THF Alcohol
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Enzymatic Resolution
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Figure 1: Strategic decision tree for selecting synthesis routes based on substrate availability

and structural constraints.

Technical Comparison of Synthesis Routes
Route A: Ni-Catalyzed Reductive Cyclization (The
"Precision" Route)
This modern approach utilizes nickel catalysts with P-chiral ligands to cyclize alkynones or

allylic alcohols. It is superior for constructing complex tertiary alcohol centers within the THF

ring.

Mechanism: Intramolecular reductive cyclization via a metallacycle intermediate.

Key Advantage: Simultaneous formation of the ring and the chiral center with perfect

diastereocontrol.
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Route B: Asymmetric Hydrogenation of Furans (The
"Direct" Route)
Direct reduction of furan derivatives (e.g., furfuryl alcohol) using Ru, Rh, or Ir catalysts.

Mechanism: Heterogeneous or homogeneous hydrogenation, often requiring high pressure.

Key Advantage: High atom economy (100%) and low raw material cost.

Limitation: Controlling cis/trans diastereoselectivity can be challenging; often requires

subsequent resolution.

Route C: Chemoenzymatic Dynamic Kinetic Resolution
(The "Green" Route)
Combines a metal catalyst (for in-situ racemization) with a lipase or ketoreductase (KRED) for

selective acetylation or reduction.

Mechanism: Enzymatic recognition of one enantiomer coupled with chemical equilibrium of

the substrate.

Key Advantage: Delivers >99% ee/de consistently; ideal for pharmaceutical intermediates

like the Darunavir bis-THF alcohol.
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Metric
Ni-Catalyzed
Cyclization

Asymmetric
Hydrogenation

Biocatalytic DKR

Enantioselectivity (ee) >99% 85–96% >99.5%

Diastereoselectivity

(dr)

>99:1 (cis/trans

specific)
80:20 to 95:5 >99:1

Yield 85–95% 90–98%
45–50% (KR) / 80-

90% (DKR)

Scalability
Moderate (Ligand

cost)

High (Industrial

standard)
High (Batch/Flow)

Atom Economy High Perfect
Moderate (Acyl donor

waste)

Primary Application
Complex Natural

Products
Commodity Chemicals API Intermediates

Detailed Experimental Protocols
Protocol 1: Ni-Catalyzed Asymmetric Reductive
Cyclization
Target: Chiral tertiary THF alcohols from O-alkynones.[1] Source Grounding: Based on the

methodology using P-chiral ligands (e.g., DI-BIDIME) [1].[1]

Reagents:

Substrate: O-alkynone (1.0 equiv)

Catalyst: Ni(cod)₂ (10 mol%)

Ligand: (R,R)-DI-BIDIME (12 mol%)

Reductant: Triethylsilane (Et₃SiH) (2.0 equiv)

Solvent: Toluene (anhydrous)
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Step-by-Step Workflow:

Glovebox Assembly: In a nitrogen-filled glovebox, weigh Ni(cod)₂ (2.8 mg, 0.01 mmol) and

(R,R)-DI-BIDIME ligand (0.012 mmol) into a dried screw-cap vial.

Complexation: Dissolve in 1.0 mL anhydrous toluene and stir at room temperature for 10

minutes to generate the active catalyst complex (color change typically observed).

Substrate Addition: Add the O-alkynone substrate (0.1 mmol) followed immediately by

triethylsilane (32 µL, 0.2 mmol).

Reaction: Seal the vial and stir at 25°C for 12–24 hours.

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). Look for disappearance of the alkyne

spot.

Workup: Quench the reaction by exposing to air and adding 1N HCl (2 mL) to hydrolyze the

silyl ether intermediate. Stir vigorously for 1 hour.

Isolation: Extract with ethyl acetate (3 x 5 mL). Dry combined organics over Na₂SO₄, filter,

and concentrate.

Purification: Flash column chromatography on silica gel.

Validation: Analyze ee via Chiral HPLC (e.g., Chiralcel OD-H column) and dr via ¹H NMR

(look for characteristic THF ring proton shifts at 3.5-4.0 ppm).

Protocol 2: Chemoenzymatic Synthesis (Darunavir
Intermediate)
Target: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol.[2] Source Grounding: Industrial standard

route utilizing lipase resolution [2].

Reagents:

Substrate: Racemic hexahydrofuro[2,3-b]furan-3-ol

Enzyme: Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435)
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Acyl Donor: Vinyl acetate (or succinic anhydride for separation)

Solvent: DIPE (Diisopropyl ether) or MTBE

Step-by-Step Workflow:

Preparation: Dissolve racemic alcohol (10 g) in DIPE (100 mL).

Enzyme Loading: Add immobilized CAL-B (10% w/w relative to substrate).

Acylation: Add vinyl acetate (0.6 equiv) to initiate the kinetic resolution.

Note: The enzyme selectively acetylates the (3R)-enantiomer (or (3S) depending on

specificity, for Darunavir the target is often the alcohol remaining or the ester formed

depending on the specific lipase variant).

Incubation: Shake at 30°C for 24 hours.

Checkpoint: Monitor conversion by GC or HPLC. Stop reaction at exactly 50% conversion

for Kinetic Resolution (KR).

Filtration: Filter off the immobilized enzyme (can be recycled).

Separation: Evaporate solvent. The mixture contains the chiral acetate and the unreacted

chiral alcohol.

Separation Strategy: Flash chromatography separates the polar alcohol from the non-

polar acetate.

Hydrolysis (Optional): If the acetate is the desired enantiomer, hydrolyze using K₂CO₃ in

MeOH to yield the chiral alcohol.

Mechanistic Visualization
Mechanism: Ni-Catalyzed Reductive Cyclization
This diagram illustrates the catalytic cycle where the Nickel center mediates the bond formation

between the alkyne and the ketone/aldehyde, utilizing the silane as a hydride source.
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Figure 2: Catalytic cycle for the Ni-catalyzed asymmetric reductive cyclization of alkynones.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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